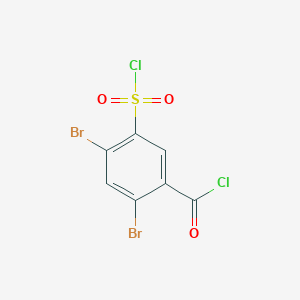
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClO3S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzoyl chloride core, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride typically involves the bromination of a benzoyl chloride derivative followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process can be summarized as follows:
Bromination: A benzoyl chloride derivative is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions of the benzene ring.
Chlorosulfonation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl) on the benzoyl chloride core enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzoyl chloride group.
2-Bromo-4,5-difluorobenzoyl chloride: Contains fluorine atoms instead of bromine and a similar benzoyl chloride core.
4,5-Dibromo-2-benzoylpyrrole: A pyrrole derivative with bromine and benzoyl groups.
Uniqueness
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and sulfonyl groups on a benzoyl chloride core. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C7H2Br2Cl2O3S |
|---|---|
Molecular Weight |
396.87 g/mol |
IUPAC Name |
2,4-dibromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Br2Cl2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H |
InChI Key |
NGKQGSVGBIEFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
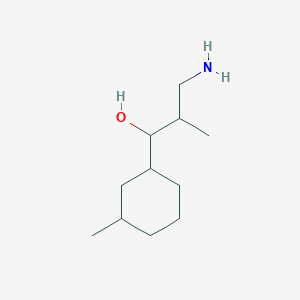
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
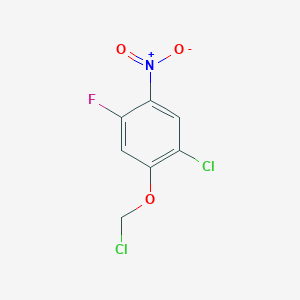
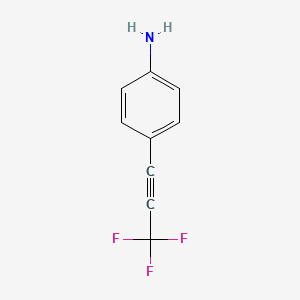
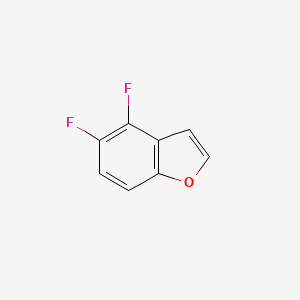
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
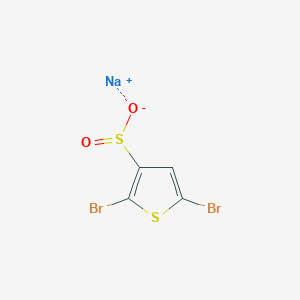

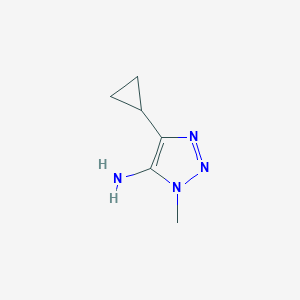

![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
